

In Vitro Comparative Analysis: 5-Oxononanedioic Acid and Suberic Acid

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Compound of Interest

Compound Name: 5-Oxoazelaic acid

Cat. No.: B1347596

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the in vitro characteristics of the dicarboxylic acids, 5-oxononanedioic acid and suberic acid. This guide provides a comparative overview of their chemical properties and a hypothetical assessment of their biological activities based on available data for suberic acid and related keto-dicarboxylic acids.

Due to a lack of direct experimental data for 5-oxononanedioic acid, this comparison presents hypothetical in vitro effects based on the known activities of structurally related α -keto acids. The data for suberic acid is based on currently available literature. This guide is intended to serve as a foundational resource to stimulate further empirical investigation.

Chemical Properties

A fundamental comparison of the chemical properties of 5-oxononanedioic acid and suberic acid is presented in Table 1.

Property	5-Oxononanedioic Acid	Suberic Acid
Synonyms	5-Oxoazelaic acid, 5-Ketoazelaic Acid	Octanedioic acid, Cork acid
Molecular Formula	C ₉ H ₁₄ O ₅ [1][2]	C ₈ H ₁₄ O ₄ [3][4][5]
Molecular Weight	202.20 g/mol [2]	174.19 g/mol [3][5]
Appearance	Not specified	Colorless crystalline solid[3][4]
Melting Point	Not specified	141–144 °C[3]
Boiling Point	Not specified	230 °C (at 15 mmHg)[3]
Solubility in Water	Not specified	Sparingly soluble (~2.46 g/L) [6]
Chemical Structure	HOOC-(CH ₂) ₃ -CO-(CH ₂) ₃ -COOH	HOOC-(CH ₂) ₆ -COOH

Hypothetical In Vitro Biological Activity Comparison

The following sections and the corresponding data table (Table 2) provide a hypothetical comparison of the potential in vitro biological activities of 5-oxononanedioic acid and suberic acid. The projected activities for 5-oxononanedioic acid are inferred from the known biological effects of other α-keto acids.

In Vitro Assay	5-Oxononanedioic Acid (Hypothetical)	Suberic Acid (Reported)
Cytotoxicity (IC ₅₀)	> 100 µM	> 100 µM
Anti-inflammatory Activity	Moderate inhibition of pro-inflammatory mediators.	Potent, dose-dependent inhibition of nitric oxide and IL-10. [7] Decreased TNF-α production. [7]
Metabolic Effects	Potential to influence cellular respiration and act as a substrate in metabolic pathways.	May stimulate respiration and influence mitochondrial energy coupling. [8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide further research.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability.

Protocol:

- **Cell Seeding:** Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of 5-oxononanedioic acid or suberic acid for 24, 48, and 72 hours.
- **MTT Addition:** After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC_{50}) from the dose-response curves.

Anti-inflammatory Assay (Measurement of Nitric Oxide and Cytokines)

This protocol assesses the anti-inflammatory potential of the compounds by measuring their effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

- **Cell Culture and Treatment:** Culture RAW 264.7 macrophages and pre-treat with different concentrations of the test compounds for 1 hour before stimulating with LPS (1 μ g/mL) for 24 hours.
- **Nitric Oxide (NO) Measurement (Griess Assay):**
 - Collect the cell culture supernatant.
 - Mix the supernatant with Griess reagent.
 - Measure the absorbance at 540 nm.
 - Quantify NO concentration using a sodium nitrite standard curve.
- **Cytokine Measurement (ELISA):**
 - Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β using specific ELISA kits according to the manufacturer's instructions.

Cellular Metabolism Assay (Mitochondrial Respiration)

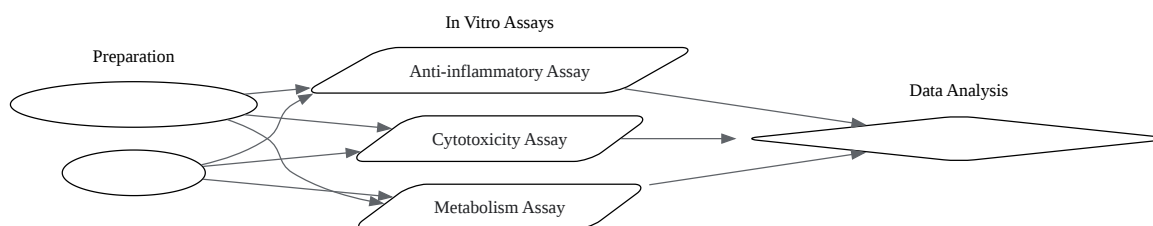
This assay evaluates the impact of the compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).

Protocol:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
- Compound Treatment: Treat the cells with the desired concentrations of 5-oxononanedioic acid or suberic acid.
- Mitochondrial Stress Test: Measure the OCR using a Seahorse XF Analyzer following sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration.

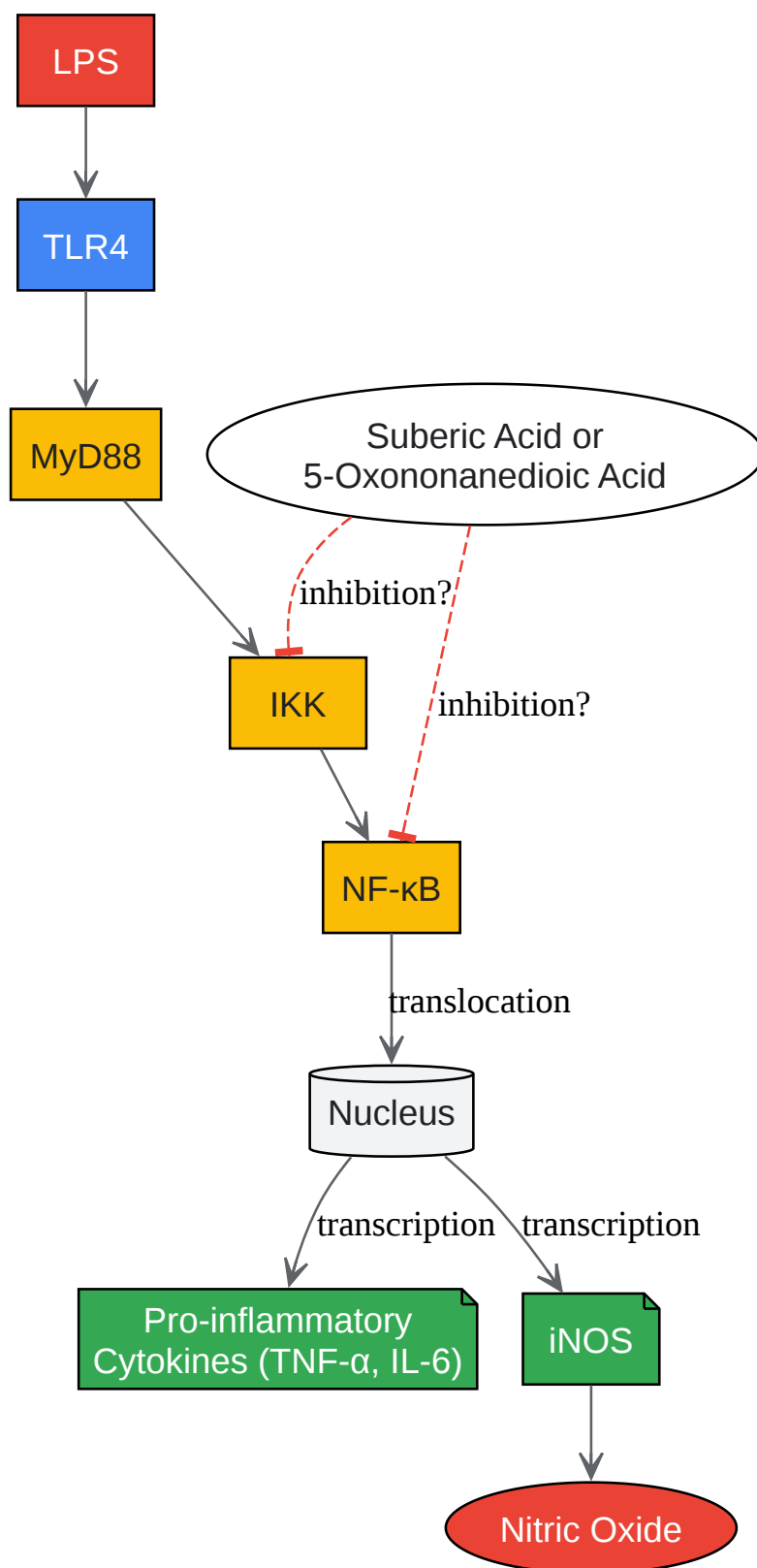
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate relevant signaling pathways and experimental workflows.



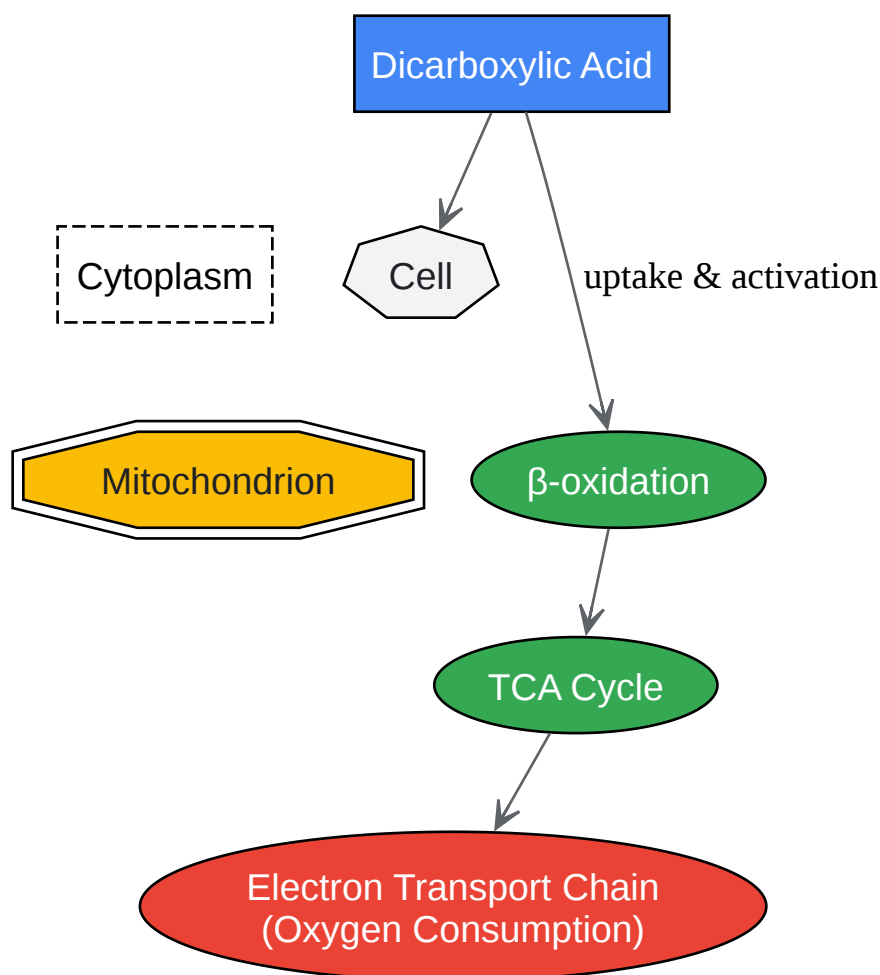
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General workflow for in vitro comparison.



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Simplified NF-κB signaling pathway in inflammation.



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Overview of dicarboxylic acid metabolism.

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